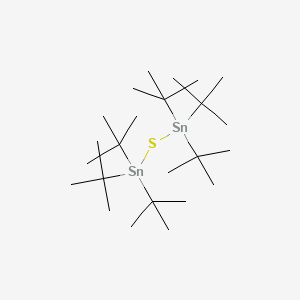
Hexa-tert-butyldistannathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-tert-butyldistannathiane is a unique organotin compound characterized by the presence of six tert-butyl groups attached to a distannathiane core. This compound is of significant interest in the field of organometallic chemistry due to its distinctive structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-tert-butyldistannathiane can be synthesized through the reaction of tin(IV) chloride with tert-butyl lithium in the presence of a sulfur source. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of tert-butyl lithium: This is achieved by reacting tert-butyl chloride with lithium metal in a suitable solvent like hexane.
Reaction with tin(IV) chloride: The prepared tert-butyl lithium is then reacted with tin(IV) chloride to form the intermediate tert-butyl tin compounds.
Introduction of sulfur: Finally, a sulfur source such as elemental sulfur or a sulfur-containing reagent is introduced to form this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production methods are less common due to the specialized conditions required. scaling up the laboratory procedures with appropriate safety and environmental controls can achieve industrial production.
Chemical Reactions Analysis
Types of Reactions
Hexa-tert-butyldistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry.
Scientific Research Applications
Hexa-tert-butyldistannathiane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the production of advanced materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which Hexa-tert-butyldistannathiane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include:
Enzyme inhibition: this compound can inhibit specific enzymes, affecting metabolic processes.
Receptor binding: The compound can bind to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Hexa-tert-butyldistannathiane can be compared with other similar compounds such as Hexa-tert-butoxyditungsten(III) and Hexa-peri-hexabenzocoronene. These compounds share some structural similarities but differ in their chemical properties and applications. For instance:
Hexa-tert-butoxyditungsten(III): This compound is a coordination complex of tungsten(III) and is used as a precursor to organotungsten derivatives.
Hexa-peri-hexabenzocoronene: This compound is a nanographene derivative used in materials science and optoelectronics.
This compound stands out due to its unique tin-sulfur core and the versatility of its chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
112164-30-4 |
|---|---|
Molecular Formula |
C24H54SSn2 |
Molecular Weight |
612.2 g/mol |
IUPAC Name |
tritert-butyl(tritert-butylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C4H9.S.2Sn/c6*1-4(2)3;;;/h6*1-3H3;;; |
InChI Key |
HDIVSTPPQHZDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)S[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
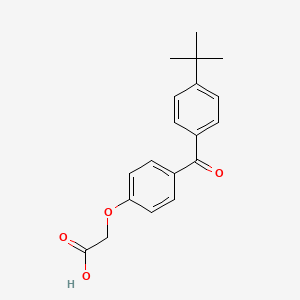
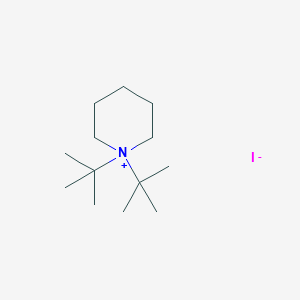
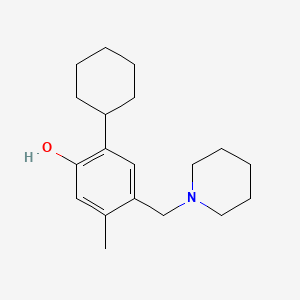

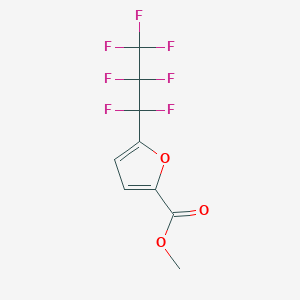
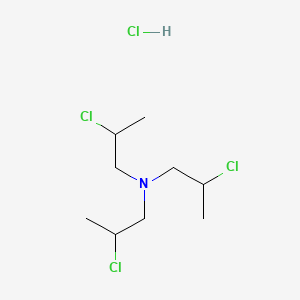
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
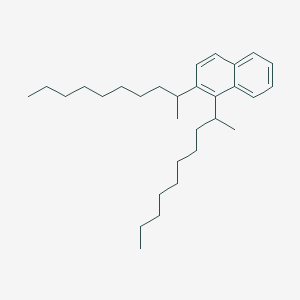
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
